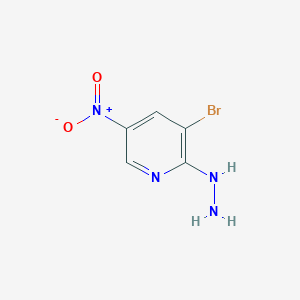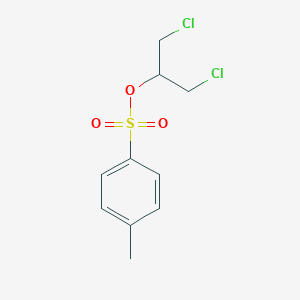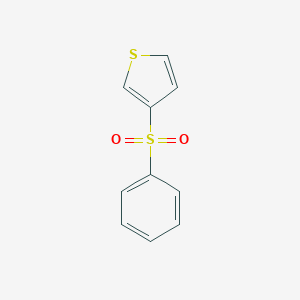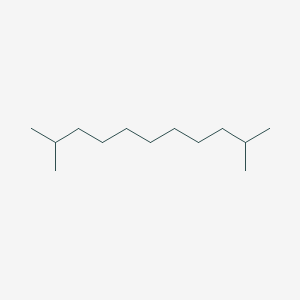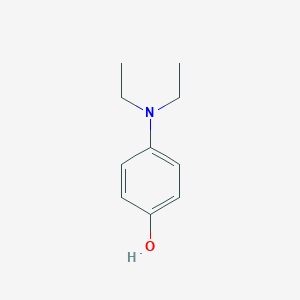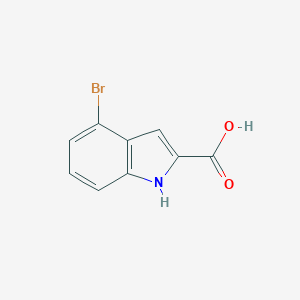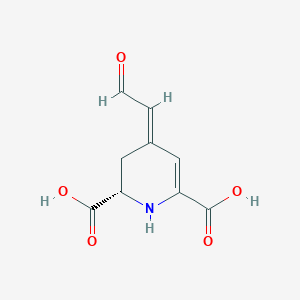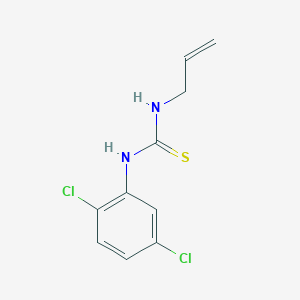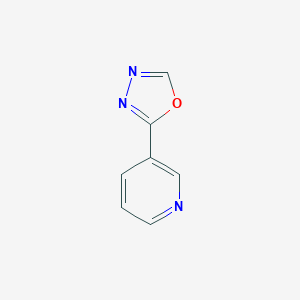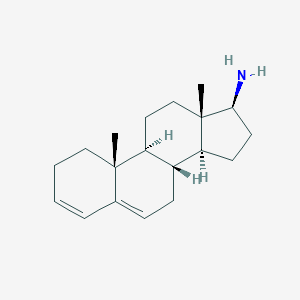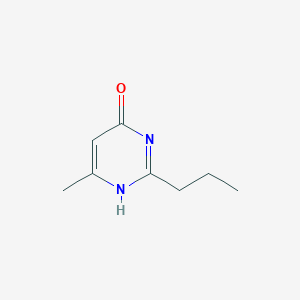![molecular formula C11H13NO3 B097853 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 17620-38-1](/img/structure/B97853.png)
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as epoxomicin, is a natural product isolated from the Actinomycete strain. It belongs to the class of proteasome inhibitors and has been extensively studied for its potential applications in cancer therapy and other diseases.
科学的研究の応用
Epoxomicin has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, which is responsible for the degradation of misfolded and damaged proteins. Epoxomicin has also been studied for its potential applications in other diseases, such as neurodegenerative diseases, inflammatory diseases, and viral infections.
作用機序
Epoxomicin inhibits the proteasome by irreversibly binding to the active site of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, which in turn leads to the induction of apoptosis in cancer cells. Epoxomicin has also been shown to induce the accumulation of misfolded proteins, which can lead to the activation of the unfolded protein response and the induction of apoptosis.
生化学的および生理学的効果
Epoxomicin has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of pro-inflammatory cytokines. Epoxomicin has also been shown to have neuroprotective effects and to reduce the production of beta-amyloid, which is associated with Alzheimer's disease.
実験室実験の利点と制限
Epoxomicin has several advantages as a research tool. It is a potent and specific inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in various biological processes. However, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione also has several limitations. It is a highly reactive compound and can lead to non-specific effects. It is also a toxic compound and can lead to cell death at high concentrations.
将来の方向性
There are several future directions for the study of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and specific proteasome inhibitors. Another direction is the study of the role of the proteasome in various biological processes, such as protein degradation, DNA repair, and cell signaling. Epoxomicin can also be used as a tool for the study of the unfolded protein response and the induction of apoptosis. Finally, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent and specific proteasome inhibitor with potential applications in cancer therapy and other diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a research tool and as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
合成法
Epoxomicin can be synthesized in the laboratory using various methods. The most common method involves the use of a protecting group strategy, which involves the protection of the amino group with a Boc group and the carboxyl group with a benzyl ester group. The protected compound is then subjected to epoxidation using m-chloroperbenzoic acid, followed by deprotection to obtain 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
特性
CAS番号 |
17620-38-1 |
|---|---|
製品名 |
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
2-(oxiran-2-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H13NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-2,7-9H,3-6H2 |
InChIキー |
ZAWQXYPBFKPQLD-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
正規SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



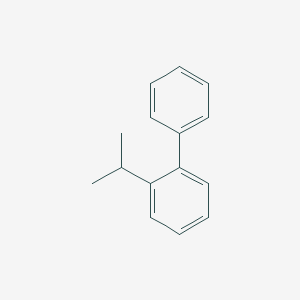
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
